molecular formula C26H31KN4O6S2 B10819758 Potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide

Potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide

Cat. No.: B10819758
M. Wt: 598.8 g/mol
InChI Key: WKYBXXHNGOTYDD-UHFFFAOYSA-M
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Description

Potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide is a useful research compound. Its molecular formula is C26H31KN4O6S2 and its molecular weight is 598.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound Potassium;[2-[[[3,5-dimethoxy-4-methylbenzoyl]-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzymatic Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor-mediated signaling pathways, which may influence cellular responses.
  • Cellular Process Alteration : The compound affects processes such as cell proliferation and apoptosis, contributing to its therapeutic potential in various diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to specific sites on the thiazole and benzoyl moieties significantly impact potency. For instance:

  • Site A : The 4-substituent on the thiazole ring has been shown to enhance activity.
  • Site B : Variations in the thiazole itself can lead to differing bioactivities.
  • Site C : The amide bond's structure is critical for maintaining efficacy against targeted enzymes .

Table 1: Summary of SAR Findings

Compound VariantIC50 (μM)Notable Modifications
Compound 112.02,5-dimethylphenyl on thiazole
Compound 12d6.5Bromo substitution on benzene
Compound 18q8.0Enhanced sulfonamide group

Biological Activity

The compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties against Gram-positive bacteria, suggesting its utility in treating infections .
  • Anticancer Properties : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to induce apoptosis in murine leukemia cells with an IC50 value of approximately 2.9 mg/mL .

Case Studies

  • Anticancer Efficacy :
    A study conducted on murine leukemia P388 cells showed that the compound effectively reduced cell viability, indicating strong anticancer potential. The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Testing :
    In vitro assays revealed that the compound exhibited significant activity against Staphylococcus aureus strains, with MIC values indicating effective inhibition at low concentrations .

Properties

IUPAC Name

potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6S2.K/c1-5-27-38(33,34)29-25(31)21-17-37-24(28-21)16-30(13-9-12-19-10-7-6-8-11-19)26(32)20-14-22(35-3)18(2)23(15-20)36-4;/h6-8,10-11,14-15,17,27H,5,9,12-13,16H2,1-4H3,(H,29,31);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYBXXHNGOTYDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)[N-]C(=O)C1=CSC(=N1)CN(CCCC2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)C)OC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31KN4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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